molecular formula C17H25N3O3 B5342029 (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B5342029
M. Wt: 319.4 g/mol
InChI Key: VYMNAOCVNWKJKS-KBPBESRZSA-N
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Description

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a butyl group and a carbamoyl group attached to a 6-methylpyridinyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the butyl group and the carbamoyl group. The 6-methylpyridinyl moiety is introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural complexity.

    Steviol glycoside: Natural sweeteners with a complex molecular structure.

Uniqueness

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridinyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-4-7-20-10-13(8-14(11-20)17(22)23)16(21)19-15-6-5-12(2)18-9-15/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,22,23)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMNAOCVNWKJKS-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC(C1)C(=O)O)C(=O)NC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@H](C[C@@H](C1)C(=O)O)C(=O)NC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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